N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline is a compound that combines the structural features of both 2,4-dinitrophenyl and indole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The 2,4-dinitrophenyl group is often used in analytical chemistry for the detection of aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an indole derivative. One common method is the electrophilic alkylation of indoles with nitroalkenes in boiling acetic acid . Another approach involves the use of p-toluenesulfonic acid in toluene to yield various indole products .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Friedel-Crafts acylation using anhydrous aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation of the indole ring can lead to various oxidized derivatives .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of aldehydes and ketones.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The 2,4-dinitrophenyl group can act as a chromophore, facilitating the detection of specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline is unique due to the combination of the 2,4-dinitrophenyl and indole moieties, which confer both analytical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-19(22)12-5-6-15(16(9-12)20(23)24)17-8-7-11-10-18-14-4-2-1-3-13(11)14/h1-6,9-10,17-18H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMBDPMSHUSHMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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